5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This tricyclic sulfonamide derivative is a structurally complex heterocyclic compound characterized by a fused bicyclic core with a sulfonylphenyl group (4-bromophenyl) and a propan-2-yloxypropyl side chain.
Properties
Molecular Formula |
C23H23BrN4O4S |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-6-imino-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23BrN4O4S/c1-15(2)32-13-5-12-28-21(25)19(33(30,31)17-9-7-16(24)8-10-17)14-18-22(28)26-20-6-3-4-11-27(20)23(18)29/h3-4,6-11,14-15,25H,5,12-13H2,1-2H3 |
InChI Key |
JKXQMRXJDYSIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A: [CAS 862488-54-8] 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Structural Differences :
- Substituents : Fluorine at the 4-position of the benzenesulfonyl group vs. bromine in the target compound.
- Side Chains : Methyl groups at positions 7 and 11 vs. a 3-propan-2-yloxypropyl group at position 5.
- Implications: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to bromine.
Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
- Structural Differences :
- Heteroatoms : Incorporates sulfur atoms in the dithia-azatetracyclic system vs. nitrogen-rich triazatricyclo core in the target compound.
- Substituents : Methoxyphenyl group vs. bromophenylsulfonyl group.
- Implications :
Functional Group Analogues
Compound C : Alkenyl trisulfides (e.g., diallyl trisulfide)
- Structural Differences :
- Linear trisulfide chain vs. fused tricyclic system.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Electrophilic Reactivity : The bromine substituent in the target compound may facilitate covalent binding to cysteine residues in enzymes, a mechanism less likely in fluorine analogs .
- Side-Chain Effects: The 3-propan-2-yloxypropyl group could mimic endogenous lipid chains, enabling interactions with hydrophobic pockets in cellular targets .
- Comparative Toxicity : Fluorinated analogs (e.g., Compound A) may exhibit lower hepatotoxicity due to reduced bioaccumulation compared to brominated compounds .
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